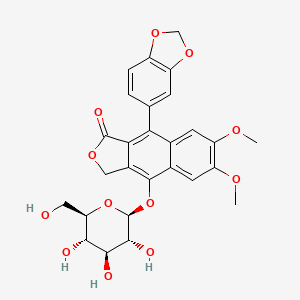

Cleistanthin B

Description

This compound has been reported in Hypoestes purpurea, Cleistanthus collinus, and other organisms with data available.

toxic constituent of Cleistanthus collinus

Structure

3D Structure

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGIWVGXMRUMNA-WBYCZGBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014455 | |

| Record name | Cleistanthin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30021-77-3 | |

| Record name | Cleistanthin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30021-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleistanthin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030021773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cleistanthin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on Cleistanthin B from Cleistanthus collinus: From Traditional Use to a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthus collinus, a plant native to India and Sri Lanka, has a long history in traditional medicine and is also known for its toxicity.[1][2] One of its primary bioactive compounds, Cleistanthin B, has emerged as a molecule of significant interest in oncological research. This lignan glycoside has demonstrated potent cytotoxic and antitumor properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4][5] This technical guide provides a comprehensive overview of Cleistanthus collinus and this compound, consolidating quantitative data on its bioactivity, detailing experimental protocols for its study, and visualizing its known mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to Cleistanthus collinus

Cleistanthus collinus (Roxb.) Benth. & Hook.f., belonging to the family Phyllanthaceae, is a deciduous tree commonly found in the dry forests of Southern and Central India.[1] Traditionally, various parts of the plant have been used for a range of purposes, from treating gastrointestinal disorders to being utilized as a fish poison and an abortifacient.[1] The plant is notoriously toxic, with numerous reports of its use in intentional self-harm.[1]

Phytochemical analyses have revealed a host of bioactive compounds, including tannins, flavonoids, saponins, and several lignans.[6] Among these, the arylnaphthalene lignan lactones, particularly Cleistanthin A and this compound, are considered the most prominent and are largely responsible for both the plant's toxicity and its potential therapeutic effects.[1][6]

This compound: A Promising Anticancer Candidate

This compound, a diphyllin glycoside, has been the subject of numerous preclinical studies investigating its anticancer potential.[4] Research has consistently shown its ability to inhibit the proliferation of a wide range of cancer cells, with a notable potency against colorectal cancer cell lines.[7] The primary mechanisms underlying its anticancer activity are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle at the G1 phase.[5]

Quantitative Bioactivity Data

The cytotoxic effects of this compound have been quantified across various human cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The data, summarized in the table below, highlights the differential sensitivity of various cancer types to this compound.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colorectal Carcinoma | 3.6 ± 0.55 | [7] |

| SW-480 | Colorectal Adenocarcinoma | 5.2 ± 0.51 | [7] |

| HCT-15 | Colorectal Adenocarcinoma | 8.6 ± 1.02 | [7] |

| HeLa | Cervical Carcinoma | 10.5 ± 1.50 | [7] |

| MDA-MB-231 | Breast Adenocarcinoma | 18.3 ± 3.71 | [7] |

| A549 | Lung Carcinoma | 25.8 ± 5.50 | [7] |

| DU145 | Prostate Carcinoma | 26.7 ± 5.90 | [7] |

| L132 | Normal Lung Epithelial | >100 | [7] |

Table 1: In Vitro Cytotoxicity of this compound

The data clearly indicates a higher potency of this compound against colorectal cancer cell lines compared to other cancer types. Importantly, its cytotoxicity towards the non-malignant L132 cell line is significantly lower, suggesting a potential therapeutic window.[7]

Mechanisms of Action

This compound exerts its anticancer effects through two primary, interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle at the G1 phase.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[4][7] This programmed cell death is characterized by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[7] The apoptotic cascade initiated by this compound appears to involve the activation of effector caspases, such as caspase-3.[8]

G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause an arrest of the cell cycle in the G1 phase.[5] This prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. The precise molecular targets of this compound within the G1 phase machinery, such as specific cyclins or cyclin-dependent kinases (CDKs), are an area of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anticancer properties.

Extraction and Isolation of this compound from Cleistanthus collinus

The following protocol is a synthesized method based on procedures described in the literature.[9][10][11]

-

Plant Material Preparation: The leaves of C. collinus are collected, washed, and shade-dried. The dried leaves are then ground into a coarse powder.[11]

-

Defatting: The powdered leaves are defatted by soaking in n-hexane to remove nonpolar compounds.[11]

-

Extraction: The defatted powder is then extracted with acetone.[9][11]

-

Chromatographic Separation: The acetone extract is subjected to column chromatography using a stationary phase such as neutral alumina or silica gel.[9][10]

-

Elution: A gradient of solvents, such as benzene:ethyl acetate or methanol:chloroform, is used to elute the compounds.[9]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified using techniques like preparative TLC or crystallization to obtain the pure compound.[9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Assessment by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual staining method allows for the visualization of morphological changes associated with apoptosis.[7]

-

Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound.

-

Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cells.

-

Visualization: The cells are immediately observed under a fluorescence microscope.

-

Live cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with intact structure.

-

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This flow cytometry-based assay provides a quantitative measure of apoptosis.[7]

-

Cell Treatment and Harvesting: Cells are treated with this compound, then harvested (including both adherent and floating cells).

-

Washing: The cells are washed with cold phosphate-buffered saline (PBS).

-

Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.[5]

-

Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Washing: The fixed cells are washed with PBS.

-

RNase Treatment: The cells are treated with RNase A to degrade RNA and ensure that only DNA is stained.

-

PI Staining: Propidium iodide is added to the cells to stain the DNA.

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, a natural product derived from Cleistanthus collinus, demonstrates significant potential as an anticancer agent, particularly for colorectal cancer. Its ability to induce apoptosis and cause G1 cell cycle arrest provides a strong rationale for its further development.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound in the G1 phase of the cell cycle is crucial for a complete understanding of its mechanism of action.

-

In Vivo Efficacy: While in vitro studies are promising, robust in vivo studies in animal models of cancer are necessary to evaluate its therapeutic efficacy and safety profile.[9][12]

-

Pharmacokinetics and Drug Delivery: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be essential for its formulation and clinical translation.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with potentially reduced side effects.[7]

References

- 1. wjpmr.com [wjpmr.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and genotoxic effects of this compound in normal and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound causes G1 arrest and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jtim.biosci.in [jtim.biosci.in]

- 7. researchgate.net [researchgate.net]

- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of in vivo antitumor activity of this compound in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diuretic Effects of Cleistanthin A and this compound from the Leaves of Cleistanthus Collinus in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of in vivo antitumor activity of this compound in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cleistanthin B: A Technical Guide to its Primary Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a particular potency observed in colorectal cancer. This technical guide delineates the primary mechanism of action of this compound, focusing on its ability to induce apoptosis and cause cell cycle arrest at the G1 phase. This document provides a comprehensive overview of the key signaling pathways involved, detailed experimental protocols for assessing its activity, and a summary of quantitative data to support its potential as a therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis and G1 Cell Cycle Arrest

The primary anticancer activity of this compound stems from its ability to trigger programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by arresting the cell cycle at the G1 checkpoint.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in mammalian cancer cells.[1] Treatment with this compound leads to characteristic morphological changes associated with apoptosis, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2][3] This process is mediated through the activation of the intrinsic apoptotic pathway.

Key molecular events in this compound-induced apoptosis include:

-

DNA Damage: The compound is known to be clastogenic, causing DNA strand breaks, which can be a primary trigger for apoptosis.[1][4]

-

Caspase Activation: The apoptotic cascade is executed by a family of cysteine proteases known as caspases. This compound treatment leads to the activation of executioner caspases, such as caspase-3.[5]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. While direct modulation by this compound is still under investigation, the related compound Cleistanthin A has been shown to have reduced efficacy in cells overexpressing Bcl-2, suggesting the importance of this pathway.[1]

G1 Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by causing them to arrest in the G1 phase of the cell cycle.[6] This prevents the cells from entering the S phase, during which DNA replication occurs.[6] By blocking cell cycle progression, this compound inhibits tumor growth and proliferation. The arrest in G1 is a critical event that precedes the induction of apoptosis.[6]

Signaling Pathways Modulated by this compound

The precise signaling cascades initiated by this compound are the subject of ongoing research. However, current evidence points to the involvement of key pathways regulating cell survival, proliferation, and death.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colorectal Carcinoma | 3.6 ± 0.55 | [2][3] |

| SW-480 | Colorectal Carcinoma | 5.2 ± 0.51 | [2][3] |

| HCT-15 | Colorectal Carcinoma | 8.6 ± 1.02 | [2][3] |

| HeLa | Cervical Carcinoma | 10.5 ± 1.50 | [2][3] |

| MDA-MB-231 | Breast Adenocarcinoma | 18.3 ± 3.71 | [2][3] |

| A549 | Lung Carcinoma | 25.8 ± 5.50 | [2][3] |

| DU145 | Prostate Carcinoma | 26.7 ± 5.90 | [2][3] |

| L132 | Normal Embryonic Lung | >100 | [2][3] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method is used to visualize the morphological changes of apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Acridine Orange (AO) solution (100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (100 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Wash the cells with PBS.

-

Stain the cells with a 1:1 mixture of AO and EB solution for 5 minutes.

-

Wash again with PBS.

-

Observe the cells under a fluorescence microscope.

-

Live cells: Green nucleus with normal morphology.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation.

-

Late apoptotic cells: Orange-red nucleus with fragmentation.

-

Necrotic cells: Uniformly orange-red nucleus.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This quantitative method determines the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and G1 cell cycle arrest. Its efficacy, particularly against colorectal cancer cells, warrants further investigation. Future research should focus on elucidating the complete signaling cascade initiated by this compound, including the definitive roles of the Wnt/β-catenin and PI3K/Akt pathways. In vivo studies are crucial to validate the preclinical findings and to assess the therapeutic potential of this compound in a physiological context. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs for targeted cancer therapy.

References

- 1. Cleistanthin A causes DNA strand breaks and induces apoptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and genotoxic effects of this compound in normal and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cleistanthins A and B Ameliorate Testosterone-Induced Benign Prostatic Hyperplasia in Castrated Rats by Regulating Apoptosis and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound causes G1 arrest and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cytotoxic Effects of Cleistanthin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistanthin B, a diphyllin glycoside first isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and genotoxic effects, positioning it as a compound of interest for anticancer research. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, focusing on its impact on various cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its investigation.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across a range of normal and cancerous cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, offering a quantitative comparison of its efficacy.

Table 1: 50% Growth Inhibition (GI50) of this compound in Normal and Tumor Cell Lines [1][2]

| Cell Line Type | GI50 Concentration Range (M) |

| Normal | 2 x 10⁻⁵ to 4.7 x 10⁻⁴ |

| Tumor | 1.6 x 10⁻⁶ to 4 x 10⁻⁵ |

Table 2: 50% Inhibitory Concentration (IC50) of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HT-29 | Colorectal Cancer | 3.6 ± 0.55 |

| SW-480 | Colorectal Cancer | 5.2 ± 0.51 |

| HCT-15 | Colorectal Cancer | 8.6 ± 1.02 |

| HELA | Cervical Cancer | 10.5 ± 1.50 |

| MDA-MB-231 | Breast Cancer | 18.3 ± 3.71 |

| A549 | Lung Cancer | 25.8 ± 5.50 |

| DU145 | Prostate Cancer | 26.7 ± 5.90 |

| L132 | Non-malignant Lung | >100 |

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound has been shown to induce programmed cell death in various cancer cell lines. Morphological changes associated with apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, have been observed in colorectal cancer cells (HT-29, SW-480, and HCT-15) following treatment. This process is further confirmed by the characteristic DNA laddering pattern observed in agarose gel electrophoresis of DNA from treated cells.[1][3]

Cell Cycle Arrest

A significant mechanism of this compound's antitumor activity is its ability to halt the cell cycle at the G1 phase.[3][4] This prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and replication. This G1 arrest is a critical checkpoint that, when activated by cellular stress or DNA damage, can lead to apoptosis.[3]

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through the modulation of specific signaling pathways.

Intrinsic Apoptosis Pathway

This compound is suggested to activate the intrinsic apoptosis pathway, culminating in the activation of executioner caspases, such as caspase-3. This pathway is typically initiated by cellular stress and DNA damage.

Figure 1: Overview of this compound's cytotoxic mechanism.

G1 Cell Cycle Arrest Pathway

The G1 arrest induced by this compound likely involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. DNA damage, a known effect of this compound, typically activates pathways that lead to the upregulation of CDK inhibitors like p21, which in turn inhibit the cyclin E/CDK2 complex, preventing the G1/S transition.

Figure 2: Postulated G1 arrest pathway by this compound.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Figure 3: Workflow for the MTT cell viability assay.

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining for Apoptosis

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Acridine Orange (AO) solution (100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (100 µg/mL in PBS)

-

6-well plates

-

Fluorescence microscope

Procedure:

-

Seed approximately 5x10⁵ cells per well in 6-well plates and treat with this compound for 12 hours.

-

Wash the cells with PBS.

-

Add a 1:1 mixture of AO and EB staining solution to the cells.

-

Immediately observe the cells under a fluorescence microscope and capture images.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation.

-

Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

-

Necrotic cells: Uniformly orange-red nucleus.

-

Annexin V-FITC Apoptosis Assay by Flow Cytometry

This assay quantitatively determines the percentage of apoptotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and G1 phase cell cycle arrest. Its ability to induce DNA damage and modulate key signaling pathways underscores its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other natural compounds with similar mechanisms of action. Further research is warranted to fully elucidate the intricate molecular targets of this compound and to evaluate its therapeutic efficacy and safety in preclinical and clinical settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. This compound causes G1 arrest and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Cleistanthin B: A Technical Whitepaper on its Mechanism of Apoptosis Induction in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound induces programmed cell death in cancer cells. Key findings indicate that this compound's action is multifaceted, involving the induction of DNA damage, cell cycle arrest at the G1 phase, and the activation of the intrinsic apoptotic pathway, hallmarked by the upregulation of executioner caspases. This guide synthesizes quantitative data from multiple studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.

Mechanism of Action: Apoptosis Induction

This compound exerts its anticancer effects primarily by steering cancer cells towards apoptosis. This process is initiated through several coordinated cellular events, including cell cycle disruption and the activation of a caspase-dependent death cascade.

DNA Damage and Cell Cycle Arrest

A primary effect of this compound is the induction of DNA damage. Treatment of cancer cells with this compound leads to significant DNA strand breaks, chromatid and isochromatid breaks, and the formation of micronuclei[1][2]. This genotoxic stress triggers cellular checkpoint mechanisms.

Flow cytometric analysis has revealed that this compound blocks the entry of cells into the S phase, causing them to arrest in the G1 phase of the cell cycle[3]. This G1 arrest prevents the replication of damaged DNA and is a critical prelude to the induction of apoptosis, distinguishing its mechanism from other agents like etoposide which permit entry into the S phase before inducing apoptosis[3].

Caption: this compound induces DNA damage, leading to G1 cell cycle arrest.

Activation of the Caspase Cascade

The induction of apoptosis by this compound is mediated through a caspase-dependent pathway. Western blot analyses have shown that treatment with this compound leads to a significant upregulation in the expression of both caspase-3 and its activated form, cleaved caspase-3[4]. Caspase-3 is a key executioner caspase, responsible for the proteolysis of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis[4].

The activation of this cascade confirms that this compound engages the intrinsic (or mitochondrial) pathway of apoptosis. This pathway culminates in the activation of executioner caspases which dismantle the cell in a controlled manner, leading to the formation of apoptotic bodies and characteristic DNA laddering patterns observed in agarose gel electrophoresis[1][3]. Morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation are also consistently observed in this compound-treated cells[3][5].

Caption: Intrinsic apoptosis pathway activated by this compound.

Quantitative Data

Cytotoxicity (IC50 Values)

This compound has shown potent cytotoxicity across a range of cancer cell lines, with significantly lower IC50 values observed in tumor cells compared to normal cell lines[1]. The compound is particularly effective against colorectal cancer (CRC) cells[5].

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (Molar Range) | Reference |

| HT-29 | Colorectal Carcinoma | 3.6 ± 0.55 | - | [5] |

| SW-480 | Colorectal Carcinoma | 5.2 ± 0.51 | - | [5] |

| HCT-15 | Colorectal Carcinoma | 8.6 ± 1.02 | - | [5] |

| HeLa | Cervical Carcinoma | 10.5 ± 1.50 | - | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | 18.3 ± 3.71 | - | [5] |

| A549 | Lung Carcinoma | 25.8 ± 5.50 | - | [5] |

| DU145 | Prostate Carcinoma | 26.7 ± 5.90 | - | [5] |

| L132 | Normal Lung Embryonic | >100 | - | [5] |

| Tumor Cells (General) | Various | - | 1.6 x 10⁻⁶ to 4 x 10⁻⁵ M | [1] |

| Normal Cells (General) | Various | - | 2 x 10⁻⁵ to 4.7 x 10⁻⁴ M | [1] |

Apoptosis Induction Rates

Flow cytometry analysis using Annexin V staining demonstrates a significant increase in the apoptotic cell population following treatment with this compound.

| Cell Line | Treatment | Apoptotic Cells (%) | Dead Cells (%) | Total Cell Death (%) | Reference |

| HT-29 | This compound | 41.0 | 10.8 | 51.8 | [6] |

| HT-29 | 5-FU | - | 8.2 | - | [6] |

| HT-29 | This compound + 5-FU Combination | - | 54.4 | 54.4 | [6] |

Data derived from 5-FU and Oxaliplatin surviving HT-29 cells.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects and IC50 values of this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability versus the log concentration of this compound.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the desired concentration of this compound for 24-48 hours. Include a vehicle-treated control group[7][8].

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them from the flask surface[7][9].

-

Washing: Combine the floating and adherent cells, and wash them twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes[7].

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature[9].

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Caspase Expression

This protocol is used to detect the expression levels of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-caspase-3, anti-cleaved caspase-3) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound is a potent natural compound that induces apoptosis in cancer cells through a well-defined mechanism involving DNA damage, G1 cell cycle arrest, and the activation of the intrinsic caspase cascade. Its preferential cytotoxicity towards tumor cells over normal cells highlights its therapeutic potential. Furthermore, its ability to enhance the efficacy of conventional chemotherapeutic agents like 5-fluorouracil suggests a promising role in combination therapies[5].

Future research should focus on elucidating the upstream signaling events that link this compound-induced DNA damage to the mitochondrial pathway. Investigating its effects on the Bcl-2 family of proteins (e.g., Bax, Bcl-2) would provide a more complete picture of its pro-apoptotic mechanism. Additionally, while its analogue Cleistanthin A is a known V-ATPase inhibitor[4], exploring whether this compound shares this or other targets could reveal novel therapeutic avenues. Preclinical studies in animal models are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

References

- 1. Cytotoxic and genotoxic effects of this compound in normal and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound causes G1 arrest and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cleistanthins A and B Ameliorate Testosterone-Induced Benign Prostatic Hyperplasia in Castrated Rats by Regulating Apoptosis and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Cleistanthin B's Role in G1 Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying Cleistanthin B-induced G1 phase cell cycle arrest, a critical process for its potential anticancer activity. Drawing from established research, this document details the compound's effects on key cell cycle regulators, presents quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Quantitative Data Summary: Cytotoxicity and Cell Cycle Effects

This compound, a diphyllin glycoside isolated from Cleistanthus collinus, demonstrates significant cytotoxic effects across a range of cancer cell lines, with a notable potency against colorectal cancer cells.[1][2] Concurrently, it exhibits a pronounced effect on cell cycle distribution, leading to an accumulation of cells in the G1 phase.

In Vitro Cytotoxicity of this compound

The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound against various human cancer cell lines compared to a non-malignant cell line.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colorectal Carcinoma | 3.6 ± 0.55 | [1] |

| SW-480 | Colorectal Adenocarcinoma | 5.2 ± 0.51 | [1] |

| HCT-15 | Colorectal Adenocarcinoma | 8.6 ± 1.02 | [1] |

| HELA | Cervical Cancer | 10.5 ± 1.50 | [1] |

| MDA-MB-231 | Breast Cancer | 18.3 ± 3.71 | [1] |

| A549 | Lung Carcinoma | 25.8 ± 5.50 | [1] |

| DU145 | Prostate Carcinoma | 26.7 ± 5.90 | [1] |

| L132 | Non-malignant Lung | >100 | [1] |

Table 1: Comparative IC50 values of this compound across various human cell lines.

Effect of this compound on Cell Cycle Distribution

Flow cytometric analysis reveals that this compound treatment leads to a significant arrest of cells in the G1 phase of the cell cycle, thereby preventing their entry into the S phase (DNA synthesis).[3] This is a key mechanism for its antiproliferative effects.

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| CHO | Control | Data Not Quantified | Data Not Quantified | Data Not Quantified | [3] |

| CHO | This compound | Blocked in G1 | Inhibited Entry | - | [3] |

Table 2: Summary of this compound's effect on cell cycle phase distribution in Chinese Hamster Ovary (CHO) cells. While the exact percentages are not provided in the source abstract, a definitive block in the G1 phase was reported.

Molecular Mechanism of G1 Phase Arrest

The progression from the G1 to the S phase is a critical checkpoint in the cell cycle, tightly regulated by a complex network of proteins. This compound exerts its effect by targeting key components of this regulatory machinery, primarily by downregulating essential proliferative markers.

Downregulation of Cyclin D1 and PCNA

The transition through the G1 phase is driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins (Cyclin D1, D2, D3). These complexes phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.

Research shows that this compound treatment leads to the downregulation of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA) .[4]

-

Cyclin D1: As a key regulatory partner for CDK4/6, a reduction in Cyclin D1 levels directly impairs the kinase activity required for pRb phosphorylation, thus halting progression through G1.

-

PCNA: This protein is a critical factor for DNA synthesis and repair. Its downregulation is indicative of a block in cell proliferation and entry into the S phase.

This mechanism has been observed in a testosterone-induced benign prostatic hyperplasia (BPH) rat model, where administration of this compound significantly downregulated the expression of both Cyclin D1 and PCNA.[4]

Potential Involvement of the p53-p21 Pathway

While direct evidence linking this compound to the p53 pathway is emerging, its known genotoxic effects, such as inducing DNA strand breaks, strongly suggest a potential role for this critical tumor suppressor pathway.[5] DNA damage typically activates p53, which then transcriptionally activates the CDK inhibitor p21 (WAF1/CIP1) .[6] p21 can inhibit a broad range of cyclin-CDK complexes, including Cyclin D/CDK4 and Cyclin E/CDK2, effectively enforcing the G1 checkpoint to allow for DNA repair.[6][7] The observed G1 arrest by this compound is consistent with the activation of this p53-p21 axis.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental processes involved in the study of this compound.

Caption: The canonical G1/S cell cycle transition pathway.

Caption: Proposed mechanism of this compound-induced G1 arrest.

Caption: General experimental workflow for studying cell cycle effects.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the key experiments used to elucidate the role of this compound in G1 phase arrest.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HT-29, CHO, SiHa) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

-

Seeding: For experiments, cells are seeded in multi-well plates or flasks at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). On the day of the experiment, the stock is diluted in fresh culture medium to achieve the desired final concentrations. The final solvent concentration in the control and treated wells should be kept constant and non-toxic (typically <0.1%).

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 60 mm dishes, allow them to adhere, and then treat with this compound for 24 hours.

-

Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software (e.g., ModFit LT).

Western Blotting

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, PCNA, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of cancer cell proliferation. Its primary mechanism of action involves the induction of G1 phase cell cycle arrest. This is achieved through the significant downregulation of key proliferative proteins, including Cyclin D1 and PCNA.[4] The genotoxic nature of this compound also suggests a probable activation of the p53-p21 checkpoint pathway, further solidifying the G1 block.[3][5] This targeted disruption of the cell cycle machinery underscores the therapeutic potential of this compound and provides a solid foundation for further preclinical and clinical investigation in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound causes G1 arrest and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cleistanthins A and B Ameliorate Testosterone-Induced Benign Prostatic Hyperplasia in Castrated Rats by Regulating Apoptosis and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and genotoxic effects of this compound in normal and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Cleistanthin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthin B, a lignan glycoside isolated from the poisonous plant Cleistanthus collinus, has garnered scientific interest due to its significant biological activities. Primarily recognized for its cytotoxic and genotoxic effects, emerging research has elucidated its potential as an anticancer agent. This document provides a comprehensive technical guide on the preliminary studies of this compound's biological activity, focusing on its effects on cancer cells. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and experimental workflows.

Cytotoxic and Genotoxic Profile

This compound exhibits potent cytotoxic activity, with a marked selectivity for tumor cells over normal cells.[1][2] This selective action is a critical attribute for a potential anticancer therapeutic. The compound's efficacy, measured as the half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀), varies across different cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported GI₅₀ and IC₅₀ values of this compound against a panel of normal and cancerous cell lines. Colorectal cancer (CRC) cells, in particular, have shown high sensitivity to the compound.[3][4]

| Cell Line | Cell Type | Parameter | Value | Citation |

| Tumor Cell Lines | ||||

| HT-29 | Colorectal Carcinoma | IC₅₀ | 3.6 ± 0.55 µg/mL | [3][4] |

| SW-480 | Colorectal Carcinoma | IC₅₀ | 5.2 ± 0.51 µg/mL | [3][4] |

| HCT-15 | Colorectal Carcinoma | IC₅₀ | 8.6 ± 1.02 µg/mL | [3][4] |

| HeLa | Cervical Carcinoma | IC₅₀ | 10.5 ± 1.50 µg/mL | [3][4] |

| MDA-MB-231 | Breast Adenocarcinoma | IC₅₀ | 18.3 ± 3.71 µg/mL | [3][4] |

| A549 | Lung Carcinoma | IC₅₀ | 25.8 ± 5.50 µg/mL | [3][4] |

| DU145 | Prostate Carcinoma | IC₅₀ | 26.7 ± 5.90 µg/mL | [3][4] |

| Various Tumor Lines | General Range | GI₅₀ | 1.6 x 10⁻⁶ M to 4 x 10⁻⁵ M | [1][2] |

| Normal Cell Lines | ||||

| L132 | Non-cancerous Human Embryonic Lung Epithelial | IC₅₀ | >100 µg/mL | [3][4] |

| Various Normal Lines | General Range | GI₅₀ | 2 x 10⁻⁵ M to 4.7 x 10⁻⁴ M | [1][2] |

Genotoxicity

Beyond cytotoxicity, this compound is a potent genotoxic agent. Short-term exposure in Chinese Hamster Ovary (CHO) cells resulted in extensive chromatid and isochromatid breaks and gaps.[1][2] It also induces the formation of micronuclei in cultured lymphocytes in a dose-dependent manner, further confirming its ability to cause chromosomal damage.[1][2] At high concentrations, this DNA damage is associated with a decrease in cell viability.[1]

Mechanism of Action

The primary mechanisms underlying the anticancer effects of this compound are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Induction of Apoptosis

Multiple lines of evidence confirm that this compound triggers apoptosis in cancer cells. Treated cells exhibit classic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and nuclear fragmentation.[3][5] A key indicator is the fragmentation of DNA into a characteristic "ladder" pattern when analyzed by agarose gel electrophoresis.[1][2][5] Studies have also shown that this compound upregulates the expression of key apoptotic executioner proteins, caspase-3 and cleaved caspase-3, indicating activation of the caspase-dependent cell death pathway.[6]

Cell Cycle Arrest

Flow cytometric analysis has revealed that this compound blocks the progression of the cell cycle at the G1 phase.[5][7][8] By arresting cells in G1, it prevents them from entering the S phase, thereby inhibiting DNA synthesis and replication.[5][7] This G1 arrest is a critical prelude to the subsequent induction of apoptosis.[5]

Signaling Pathway

The cytotoxic action of this compound is initiated by its ability to induce DNA damage, which leads to a halt in cell cycle progression and the activation of the apoptotic cascade.

Caption: Signaling pathway of this compound-induced apoptosis.

Other Reported Biological Activities

In addition to its anticancer properties, preliminary studies have identified other pharmacological effects of this compound:

-

Diuretic Effects: It has been shown to increase urine volume and alter urinary electrolyte levels in rats.[9]

-

Alpha-Adrenergic Blockade: The compound acts as a noncompetitive α1 adrenergic receptor blocker, which may explain the hypotensive effects observed with C. collinus extracts.[10][11]

-

Antihypertensive Properties: this compound is reported to have antihypertensive activity.[12]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the biological activity of this compound.

General Experimental Workflow

The investigation of a novel compound like this compound typically follows a structured workflow, beginning with broad screening and progressing to detailed mechanistic studies.

Caption: Standard experimental workflow for evaluating this compound.

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.[4]

-

Cell Seeding: Seed cells (e.g., 5x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining

This fluorescence microscopy-based assay is used to visualize the morphological changes associated with apoptosis.[3][4]

-

Cell Culture and Treatment: Seed cells (e.g., 5x10⁵ cells/well) in a 6-well plate and treat with this compound for a defined period (e.g., 12 hours).

-

Staining: Wash the cells with PBS. Add a 1:1 mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) to the cells.

-

Visualization: Immediately observe the cells under a fluorescence microscope.

-

Interpretation:

-

Live cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniform orange-red nucleus with intact structure.

-

DNA Fragmentation (Laddering) Assay

This assay visualizes the specific cleavage of DNA that occurs during apoptosis.[1][5]

-

Cell Treatment and Lysis: Treat cells with this compound. Harvest the cells and lyse them using a lysis buffer containing detergents and proteases to release the DNA.

-

DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA isolation kit.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (e.g., 1.5-2.0%). Run the gel at a constant voltage.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

-

Analysis: Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs. DNA from non-apoptotic cells will appear as a single high-molecular-weight band.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the high-throughput quantitative analysis of cell cycle distribution and apoptosis.

-

For Cell Cycle Analysis: [5]

-

Treat cells with this compound, then harvest and fix them (e.g., with cold 70% ethanol).

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

-

Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

For Apoptosis (Annexin V Assay): [3]

-

Treat and harvest cells.

-

Resuspend the cells in an Annexin V binding buffer.

-

Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a viability dye that enters late apoptotic and necrotic cells).

-

Incubate in the dark.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Conclusion

Preliminary studies robustly demonstrate that this compound is a biologically active compound with significant cytotoxic and genotoxic properties, particularly against cancer cells. Its mechanism of action involves the induction of DNA damage, leading to G1 cell cycle arrest and subsequent activation of the caspase-dependent apoptotic pathway. While its potential as an anticancer agent is promising, further research is necessary to fully delineate its signaling pathways, evaluate its in vivo efficacy and safety, and explore its other pharmacological activities.

References

- 1. Cytotoxic and genotoxic effects of this compound in normal and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound causes G1 arrest and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleistanthins A and B Ameliorate Testosterone-Induced Benign Prostatic Hyperplasia in Castrated Rats by Regulating Apoptosis and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cleistanthus collinus Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cleistanthus collinus poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diuretic Effects of Cleistanthin A and this compound from the Leaves of Cleistanthus Collinus in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of cleistanthin A and B on adrenergic and cholinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. This compound | C27H26O12 | CID 119458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the Genotoxic Effects of Cleistanthin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has garnered significant interest in the scientific community for its potent cytotoxic and potential anticancer properties.[1][2] This technical guide provides a comprehensive overview of the genotoxic effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Effects of this compound

The genotoxicity of this compound manifests through various cellular effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest. The following tables summarize the quantitative data available from in vitro studies on different cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference |

| HT-29 (colorectal) | 3.6 ± 0.55 | [3] |

| SW-480 (colorectal) | 5.2 ± 0.51 | [3] |

| HCT-15 (colorectal) | 8.6 ± 1.02 | [3] |

Table 1: Cytotoxicity of this compound. The 50% inhibitory concentration (IC50) values of this compound in various colorectal cancer cell lines after 48 hours of treatment.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI+) | Reference |

| HT-29 | This compound (IC50) | 45.2 ± 2.5 | [3] |

| SW-480 | This compound (IC50) | 40.7 ± 3.1 | [3] |

| HCT-15 | This compound (IC50) | 42.3 ± 2.8 | [3] |

Table 2: Induction of Apoptosis by this compound. The percentage of apoptotic cells in colorectal cancer cell lines following treatment with the IC50 concentration of this compound for 48 hours, as determined by Annexin V/PI staining and flow cytometry.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the genotoxic effects of this compound.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for a specified duration. Harvest cells by trypsinization and wash with ice-cold PBS. Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 50 µL of the mixture onto a pre-coated comet slide. Allow the agarose to solidify at 4°C for 10-15 minutes.

-

Lysis: Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1-2 hours at 4°C in the dark.

-

Alkaline Unwinding and Electrophoresis: Gently rinse the slides with distilled water. Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: Carefully remove the slides and wash gently three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze using appropriate software to quantify DNA damage. Key parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in tail).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with different concentrations of this compound. After the treatment period, collect both the adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at ~617 nm.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Fixation: Treat cells with this compound for the desired time. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The genotoxic effects of this compound are mediated by complex signaling pathways that control DNA damage response, cell cycle progression, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Experimental workflow for assessing the genotoxicity of this compound.

Caption: Proposed DNA damage response pathway induced by this compound.

References

Cleistanthin B: A Technical Guide to its Natural Abundance, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthin B, a diphyllin glycoside found predominantly in plants of the Cleistanthus genus, has garnered significant interest in the scientific community for its potent cytotoxic and potential anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, the limited information on its derivatives, and its mechanisms of action. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways to serve as a valuable resource for ongoing and future research in drug discovery and development.

Natural Abundance of this compound

This compound is a naturally occurring arylnaphthalide lignan glycoside primarily isolated from the leaves of Cleistanthus collinus, a plant belonging to the Euphorbiaceae family. This plant is native to India and Sri Lanka and has a history of use in traditional medicine, as well as being known for its toxicity. The yield of this compound from its natural source is a critical factor for its potential as a therapeutic agent.

Table 1: Natural Abundance of this compound in Cleistanthus collinus

| Plant Part | Extraction Method | Yield (% w/w) | Reference(s) |

| Leaves | Acetone extraction followed by column chromatography | 0.6 - 0.8 | [1] |

Derivatives of this compound

A thorough review of the current scientific literature reveals a significant gap in research specifically focused on the synthesis and biological evaluation of this compound derivatives. The majority of published studies on the chemical modification of cleistanthins have centered on its close analogue, Cleistanthin A.

Given the structural similarity between Cleistanthin A and B, it is plausible that similar synthetic strategies could be employed to generate novel this compound analogues. Future research in this area is crucial to explore the structure-activity relationships and potentially develop derivatives with enhanced therapeutic indices.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G1 phase, preventing cancer cell proliferation.

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| HT-29 | Colorectal Carcinoma | 3.6 ± 0.55 | [3] |

| SW-480 | Colorectal Adenocarcinoma | 5.2 ± 0.51 | [3] |

| HCT-15 | Colorectal Adenocarcinoma | 8.6 ± 1.02 | [3] |

| HeLa | Cervical Carcinoma | 10.5 ± 1.50 | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | 18.3 ± 3.71 | [3] |

| A549 | Lung Carcinoma | 25.8 ± 5.50 | [3] |

| DU145 | Prostate Carcinoma | 26.7 ± 5.90 | [3] |

Induction of Apoptosis

This compound is a known inducer of apoptosis. While the complete signaling cascade has not been fully elucidated specifically for this compound, it is hypothesized to follow the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.

G1 Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G1 phase.[4] This prevents the cancer cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. The G1 checkpoint is primarily regulated by cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with D-type cyclins, and their activity is controlled by CDK inhibitors (CKIs) such as p21 and p27. It is proposed that this compound may influence the expression or activity of these regulatory proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation of this compound from Cleistanthus collinus

Methodology:

-

Plant Material Preparation: Air-dried leaves of Cleistanthus collinus are powdered.

-

Defatting: The powdered leaves are defatted with n-hexane to remove nonpolar constituents.

-

Extraction: The defatted powder is then extracted with acetone.

-

Concentration: The acetone extract is concentrated under reduced pressure to yield a gummy mass.

-

Column Chromatography: The crude extract is subjected to column chromatography on neutral alumina.

-

Elution: The column is eluted with a gradient of solvents. The fraction containing this compound is typically eluted with methanol after initial elution with benzene and benzene:ethyl acetate mixtures.

-

Purification: The this compound-containing fraction is further purified using techniques such as preparative Thin Layer Chromatography (TLC) and crystallization to obtain the pure compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.

Protocol:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol, and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A and propidium iodide. RNase A is included to ensure that only DNA is stained.

-